CID 156588669

Description

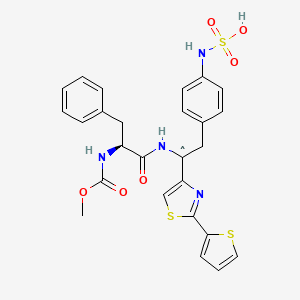

CID 156588669 is a unique compound identifier in the PubChem database, assigned to a specific chemical entity within the oscillatoxin family. Oscillatoxins are marine-derived cyclic peptides or polyketides, often studied for their structural complexity and bioactive properties, such as cytotoxicity or enzyme inhibition .

Properties

Molecular Formula |

C26H25N4O6S3 |

|---|---|

Molecular Weight |

585.7 g/mol |

InChI |

InChI=1S/C26H25N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t21-/m0/s1 |

InChI Key |

VEGJECDSCCWJOM-NRFANRHFSA-N |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)N[C](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588669 involves a series of chemical reactions under controlled conditions. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. The industrial production methods are designed to be cost-effective and environmentally friendly, with minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

CID 156588669 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to the formation of reduced products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

CID 156588669 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 156588669 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The oscillatoxin family includes several derivatives with distinct structural modifications. Based on Figure 1 in , oscillatoxin derivatives share a core macrocyclic scaffold but differ in substituents and side chains. For example:

- Oscillatoxin D (CID 101283546) : Features a hydroxylated side chain.

- 30-Methyl-oscillatoxin D (CID 185389) : Contains a methyl group at the 30-position.

- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Likely differ in functional group placement (e.g., epoxide or ester groups), though exact details are unspecified .

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

| Compound Name | CID | Key Structural Features | Hypothesized Biological Activity |

|---|---|---|---|

| Oscillatoxin D | 101283546 | Hydroxylated side chain | Cytotoxicity, enzyme inhibition |

| 30-Methyl-oscillatoxin D | 185389 | Methyl group at C30 | Enhanced metabolic stability |

| Oscillatoxin E | 156582093 | Epoxide or ester modification | Antiproliferative activity |

| Oscillatoxin F | 156582092 | Variant side-chain configuration | Target-specific binding |

| CID 156588669 | 156588669 | Hypothesized unique substituent | Undetermined, requires validation |

Q & A

Q. How to validate this compound’s efficacy across heterogeneous study populations?

- Methodological Answer : Use stratified sampling to account for population variability (e.g., genetic polymorphisms). Meta-analysis of aggregated data can identify trends, while sensitivity analysis tests robustness against outliers. Transparent reporting of negative results is critical to avoid publication bias .

Data Presentation and Reproducibility

Q. How to structure the discussion section to address contradictory findings in this compound studies?

Q. What standards ensure transparency in reporting this compound’s physicochemical properties?

- Methodological Answer : Adopt IUPAC guidelines for compound characterization. Report melting points, solubility (with solvents), and spectral data (e.g., IR peaks, ¹H/¹³C NMR shifts). Provide raw data in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.